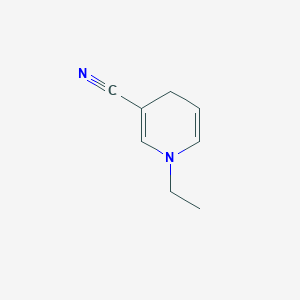
Nicotinonitrile, 1-ethyl-1,4-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinonitrile, 1-ethyl-1,4-dihydro- is a useful research compound. Its molecular formula is C8H10N2 and its molecular weight is 134.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Nicotinonitrile, 1-ethyl-1,4-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nicotinonitrile, 1-ethyl-1,4-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
- Calcium Channel Blockers : 1,4-DHPs are well-known for their role as calcium channel blockers. They are primarily used in the treatment of hypertension and angina by relaxing blood vessels and reducing heart workload. Nicotinonitrile derivatives have shown significant efficacy in this area, contributing to cardiovascular health .
- Antioxidant Activity : Recent studies highlight the antioxidant properties of 1-ethyl-1,4-dihydro compounds. They help mitigate oxidative stress by scavenging free radicals, which is crucial in preventing cellular damage and chronic diseases .
- Anticancer Effects : Research has indicated that certain 1,4-DHP derivatives possess anticancer properties. They can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways involved in cell proliferation .
- Anti-inflammatory and Neuroprotective Effects : Nicotinonitrile has been studied for its potential neuroprotective effects, which could be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's. Its anti-inflammatory properties also contribute to its therapeutic profile .
Case Studies
- Calcium Channel Blocker Studies : A study involving the synthesis of novel 1-ethyl-1,4-DHP derivatives demonstrated their effectiveness as calcium channel blockers with improved selectivity and potency compared to traditional drugs .
- Antioxidant Research : In vitro assays have shown that nicotinonitrile compounds exhibit superior antioxidant activity when compared to standard antioxidants like ascorbic acid, suggesting potential applications in dietary supplements or therapeutic formulations .
Insecticidal Properties
Nicotinonitrile derivatives have been explored for their insecticidal properties against various agricultural pests. These compounds disrupt the nervous system of insects, leading to effective pest control without harming beneficial organisms.
Case Studies
Eigenschaften
CAS-Nummer |
19424-16-9 |
|---|---|
Molekularformel |
C8H10N2 |
Molekulargewicht |
134.18 g/mol |
IUPAC-Name |
1-ethyl-4H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H10N2/c1-2-10-5-3-4-8(6-9)7-10/h3,5,7H,2,4H2,1H3 |
InChI-Schlüssel |
HUBPNGDGPNICGY-UHFFFAOYSA-N |
SMILES |
CCN1C=CCC(=C1)C#N |
Kanonische SMILES |
CCN1C=CCC(=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















